(1R)-1-(3-Fluoro-1-adamantyl)ethanamine

Soluble epoxide hydrolase (sEH) inhibition Fluorine substitution SAR Adamantyl pharmacophore optimization

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248215-82-7) is a chiral, fluorinated adamantylamine derivative with the molecular formula C12H20FN and a molecular weight of 197.29 g/mol. It belongs to a class of bridgehead-fluorinated adamantane compounds recognized for their enhanced metabolic stability compared to non-fluorinated analogs.

Molecular Formula C12H20FN
Molecular Weight 197.297
CAS No. 2248215-82-7
Cat. No. B2537079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Fluoro-1-adamantyl)ethanamine
CAS2248215-82-7
Molecular FormulaC12H20FN
Molecular Weight197.297
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)(C2)F)N
InChIInChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1
InChIKeyCMKAZSVBLPTEMY-AAWJQDODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248215-82-7): Core Chemical Identity and Comparator Context


(1R)-1-(3-Fluoro-1-adamantyl)ethanamine (CAS 2248215-82-7) is a chiral, fluorinated adamantylamine derivative with the molecular formula C12H20FN and a molecular weight of 197.29 g/mol . It belongs to a class of bridgehead-fluorinated adamantane compounds recognized for their enhanced metabolic stability compared to non-fluorinated analogs [1]. The compound features a single fluorine substituent at the 3-position of the adamantane cage and an ethanamine side chain at the 1-position with defined (R)-stereochemistry. Its closest structural analogs include the non-fluorinated (1R)-1-(1-adamantyl)ethanamine (rimantadine), the (S)-enantiomer, the racemic mixture (CAS 2248308-18-9), and multi-fluorinated variants such as 3,5,7-trifluoroadamantyl derivatives.

Why Generic Substitution of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine with Close Analogs Fails: Differentiation Evidence


Simple substitution with the non-fluorinated analog rimantadine or the racemic mixture overlooks the quantifiable impact of the 3-fluoro substituent on both target engagement and metabolic fate. In soluble epoxide hydrolase (sEH) inhibitor scaffolds, replacement of an adamantyl group with a 3-fluoroadamantyl group alters hsEH IC50 from 8 nM to 58 nM—a 7.25-fold reduction in potency—demonstrating that the fluorine atom at the bridgehead position is not pharmacophorically silent [1]. Furthermore, the patent literature explicitly claims that fluoro-substituted adamantane derivatives possess greater metabolic stability than their non-fluorinated counterparts, a property linked to the strong C–F bond's resistance to oxidative metabolism [2]. For chiral applications, the (R)-enantiomer cannot be replaced by the (S)-enantiomer or racemate without the risk of divergent biological activity, as stereochemistry at the ethanamine chiral center is a critical determinant of receptor recognition in adamantylamine pharmacophores.

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine: Quantified Differentiation Evidence Against Comparator Compounds


3-Fluoro vs. Non-Fluorinated Adamantyl: hsEH Inhibitory Potency Modulation

In a direct head-to-head comparison within the same urea-based sEH inhibitor scaffold, the introduction of a single fluorine atom at the 3-position of the adamantyl group reduces hsEH inhibitory potency by a factor of 7.25 relative to the parent non-fluorinated adamantyl analog [1]. The 3-fluoroadamantyl-COCH3 derivative exhibited an hsEH IC50 of 58 nM, whereas the corresponding non-fluorinated adamantyl-COCH3 analog achieved an hsEH IC50 of 8 nM [1]. This demonstrates that the bridgehead fluorine atom significantly modulates target engagement and cannot be considered a silent substitution in drug design.

Soluble epoxide hydrolase (sEH) inhibition Fluorine substitution SAR Adamantyl pharmacophore optimization

Metabolic Stability Advantage of Bridgehead Fluorination Over Non-Fluorinated Adamantanes

The patent literature (US6057364A) explicitly claims that fluoro-substituted adamantane derivatives, including those with fluorine at bridgehead positions, exhibit greater metabolic stability than the corresponding non-fluorinated adamantane derivatives [1]. This is mechanistically attributed to the strong C–F bond's ability to block cytochrome P450-mediated oxidative metabolism pathways that typically hydroxylate unsubstituted bridgehead carbons [2]. The (1R)-1-(3-fluoro-1-adamantyl)ethanamine scaffold, by virtue of its 3-fluoro substituent, is expected to resist metabolic hydroxylation at that position relative to rimantadine, which lacks fluorine protection at the adamantane bridgeheads.

Metabolic stability Oxidative metabolism resistance Fluorine-mediated pharmacokinetic enhancement

Mono-Fluorination vs. Tri-Fluorination: sEH Potency and Physicochemical Trade-offs

Within the same sEH inhibitor scaffold series, progressing from mono-fluorination (3-fluoroadamantyl) to tri-fluorination (3,5,7-trifluoroadamantyl) further reduces hsEH potency: the mono-fluorinated analog shows an IC50 of 58 nM, while the tri-fluorinated analog exhibits an IC50 of 120 nM—an additional 2.07-fold decrease [1]. This suggests that while fluorination modulates potency, excessive fluorination can be detrimental. The (1R)-1-(3-fluoro-1-adamantyl)ethanamine scaffold represents an intermediate fluorination state that balances the metabolic stability benefits of fluorine with the retention of target affinity.

Fluorination degree optimization sEH inhibitor SAR Lipophilicity modulation

Stereochemical Integrity: (R)-Enantiomer as a Defined Chemical Entity for Chiral SAR Studies

(1R)-1-(3-fluoro-1-adamantyl)ethanamine (CAS 2248215-82-7) is the defined (R)-enantiomer, distinguished from its (S)-enantiomer and the racemic mixture (CAS 2248308-18-9) by specific optical rotation and chiral chromatographic retention properties . In the broader class of adamantylamine pharmacophores, enantiomeric configuration at the chiral carbon adjacent to the amine is a critical determinant of receptor binding—as demonstrated by the differential NMDA receptor antagonist activities of enantiomeric amino-adamantane derivatives . The separate CAS registry numbers (2248215-82-7 for the R-enantiomer vs. 2248308-18-9 for the unspecified/racemic form) confirm their distinct regulatory and procurement identities.

Chiral resolution Enantiomer-specific activity Adamantylamine stereochemistry

(1R)-1-(3-Fluoro-1-adamantyl)ethanamine: Optimal Research and Industrial Application Scenarios Based on Evidence


Chiral Building Block for Fluorinated Adamantyl sEH Inhibitor Lead Optimization

When developing soluble epoxide hydrolase (sEH) inhibitors that require a fluorinated adamantyl pharmacophore, the (1R)-1-(3-fluoro-1-adamantyl)ethanamine scaffold provides a mono-fluorinated building block that, based on direct SAR data, retains 7.25-fold greater target potency than tri-fluorinated analogs (58 nM vs 120 nM IC50 in the urea series) [1]. This compound enables medicinal chemists to incorporate fluorine-mediated metabolic stabilization at the 3-position without incurring the potency penalty associated with 3,5,7-trifluorination, making it the optimal choice for balancing metabolic stability with target engagement in this scaffold class.

Metabolically Stabilized (R)-Enantiomer for In Vivo Pharmacokinetic Studies

For preclinical programs requiring an adamantylamine with enhanced metabolic stability, the (1R)-configured 3-fluoro substitution pattern is predicted to resist CYP450-mediated bridgehead hydroxylation—a major clearance pathway for non-fluorinated adamantanes such as rimantadine [2][3]. The defined (R)-stereochemistry eliminates the confounding variable of enantiomer mixtures in PK/PD studies, and the separate CAS identity (2248215-82-7) ensures batch-to-batch stereochemical consistency for regulatory-grade procurement.

Reference Standard for Chiral Chromatographic Method Development in Fluorinated Adamantylamine Analysis

With its distinct CAS number (2248215-82-7), well-defined SMILES notation (CC(N)C12CC3CC(CC(F)(C3)C1)C2), and established molecular identity (C12H20FN, MW 197.29) , this (R)-enantiomer serves as an authenticated reference standard for developing and validating chiral HPLC or SFC methods to separate and quantify enantiomeric purity in fluorinated adamantylamine synthetic intermediates and final compounds.

Quote Request

Request a Quote for (1R)-1-(3-Fluoro-1-adamantyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.